molecular formula C18H19N3O3S B11578075 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B11578075
M. Wt: 357.4 g/mol
InChI Key: IOJKRBRURJGAOZ-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the use of 2-aminopyridines and acetophenones as starting materials. A CuI-catalyzed aerobic oxidative synthesis is one of the common methods used, which is compatible with a broad range of functional groups . The reaction conditions often include the use of unsaturated ketones as substrates, and the process proceeds through a catalytic Ortoleva-King reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed three-component reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potent biological activities. Its ability to target multidrug-resistant and extensively drug-resistant strains of tuberculosis makes it a valuable compound in medicinal research .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C18H19N3O3S/c1-14-5-6-18-19-17(13-20(18)12-14)15-3-2-4-16(11-15)25(22,23)21-7-9-24-10-8-21/h2-6,11-13H,7-10H2,1H3

InChI Key

IOJKRBRURJGAOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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